molecular formula C21H16N2O3S2 B492732 3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 671200-60-5

3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B492732
CAS No.: 671200-60-5
M. Wt: 408.5g/mol
InChI Key: XKRBSZOVDPONQL-UHFFFAOYSA-N
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Description

The compound 3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 5-(2-Furyl) substituent: Introduces an electron-rich heterocyclic ring, influencing electronic properties and π-π stacking interactions.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of thienopyrimidinones, particularly in anticancer and enzyme inhibition applications .

Properties

IUPAC Name

5-(furan-2-yl)-2-phenacylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-2-10-23-20(25)18-15(17-9-6-11-26-17)12-27-19(18)22-21(23)28-13-16(24)14-7-4-3-5-8-14/h2-9,11-12H,1,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRBSZOVDPONQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC=C2C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one (CAS Number: 671200-60-5) belongs to a class of thienopyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O3S2C_{21}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of 408.49 g/mol. The compound features a thieno[2,3-d]pyrimidinone core substituted with an allyl group and a furan ring, contributing to its potential biological activity.

PropertyValue
CAS Number671200-60-5
Molecular FormulaC21H16N2O3S2
Molecular Weight408.49 g/mol
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thienopyrimidine compounds, including derivatives similar to this compound. Results showed moderate to good activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thienopyrimidine derivatives. In vitro studies demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at the G1 phase, indicating that this compound could be a candidate for further development in cancer therapy .

The proposed mechanisms of action for thienopyrimidine derivatives include:

  • Inhibition of Enzymatic Activity : Many compounds in this class inhibit key enzymes involved in cellular processes, such as kinases and topoisomerases.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, a derivative of thienopyrimidine was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, showcasing its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A specific investigation into the anticancer effects of thienopyrimidine derivatives involved treating human breast cancer cell lines with varying concentrations of the compound. The results revealed a dose-dependent increase in apoptotic cells, with flow cytometry confirming significant G1 phase arrest at higher concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The table below compares the target compound with structurally similar thieno[2,3-d]pyrimidin-4(3H)-one derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one (Target) 2-Furyl, 2-oxo-2-phenylethylsulfanyl, allyl C19H15N2O3S2 ~383 Electron-rich furan, ketone-containing sulfanyl group
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl, benzylsulfanyl, allyl C22H17FN2OS2 408.51 Fluorine enhances lipophilicity; benzylsulfanyl lacks ketone functionality
2-(Chloromethyl)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one 2-Furyl, chloromethyl C11H7ClN2O2S 266.7 Smaller molecular weight; chloromethyl may confer reactivity
3-Allyl-5-(4-methylphenyl)-2-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one 4-Methylphenyl, 2-oxo-2-(4-phenoxyphenyl)ethylsulfanyl, allyl C30H24N2O3S2 524.67 Bulky phenoxy group increases steric hindrance
3-Allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one 3,4-Dimethylphenyl, mercapto (-SH), allyl C17H16N2OS2 328.46 Free thiol group offers redox activity; dimethylphenyl enhances hydrophobicity
Key Observations:

Substituent Effects on Molecular Weight: The target compound (~383 g/mol) is intermediate in size compared to smaller derivatives (e.g., 266.7 g/mol in ) and bulkier analogues (e.g., 524.67 g/mol in ).

Electronic and Functional Group Variations :

  • The 2-oxo-2-phenylethylsulfanyl group in the target compound provides a ketone for hydrogen bonding, unlike benzylsulfanyl () or mercapto () groups.
  • 2-Furyl vs. 4-fluorophenyl : The furan ring (electron-rich) may enhance π-π interactions, while fluorine in improves membrane permeability.

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